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molecular formula C13H9BrO B8275233 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde

5-Bromo-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B8275233
M. Wt: 261.11 g/mol
InChI Key: YATFQTXYLQWFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199994B2

Procedure details

To a solution of (5-bromo-[1,1′-biphenyl]-2-yl)methanol (2.0 g, 8.4 mmol) in CH2Cl2 (30 mL) was added Dess-Martin Periodinane (4.3 g, 10 mmol). The reaction mixture was stirred at RT for 2 h and then the solids were filtered and the resultant filtrate was concentrated in vacuo. Purification by normal phase silica gel column (EtOAc:PE=1:50) afforded 5-bromo-[1,1′-biphenyl]-2-carbaldehyde as a colorless oil.
Name
(5-bromo-[1,1′-biphenyl]-2-yl)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:14][OH:15])=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([CH:14]=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
(5-bromo-[1,1′-biphenyl]-2-yl)methanol
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1=CC=CC=C1)CO
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by normal phase silica gel column (EtOAc:PE=1:50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C(=C1)C1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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